molecular formula C17H25N5OS B6805048 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide

Cat. No.: B6805048
M. Wt: 347.5 g/mol
InChI Key: UXCLGANUKNUZJY-UHFFFAOYSA-N
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Description

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole moiety with a piperidine framework, making it a versatile candidate for various biological applications.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c23-16(19-11-14-12-21-8-9-24-17(21)20-14)22-7-2-1-5-15(22)13-4-3-6-18-10-13/h8-9,12-13,15,18H,1-7,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCLGANUKNUZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2CCCNC2)C(=O)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts like Cu(I) and Cu(II) triflates can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially when introducing different functional groups to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate various biological processes by binding to enzymes and receptors, thereby influencing cellular functions. For instance, it has been shown to inhibit certain cancer cell lines by inducing apoptosis through mitochondrial membrane depolarization and caspase activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications further highlight its uniqueness.

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